3-Methoxy-5-methylbenzonitrile
Overview
Description
3-Methoxy-5-methylbenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is a derivative of benzonitrile, featuring a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-methoxy-5-methylbenzene with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at 90°C under an inert atmosphere for 7 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions similar to the laboratory methods mentioned above. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
3-Methoxy-5-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is utilized in the development of new organic pigments and dyes, which are evaluated for their potential use in solid-state dye lasers.
Pharmaceutical Research: It serves as a building block for the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its functional groups, thereby altering its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzonitrile: Similar structure but lacks the methyl group.
4-Methoxybenzonitrile: The methoxy group is positioned differently on the benzene ring.
3-Methylbenzonitrile: Contains a methyl group but lacks the methoxy group.
Uniqueness
3-Methoxy-5-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-methoxy-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFCGYDEYLLNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620628 | |
Record name | 3-Methoxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473923-98-7 | |
Record name | 3-Methoxy-5-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473923-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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